2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
Description
Properties
Molecular Formula |
C10H19Cl2N3 |
|---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
2-[(4-methylpyrazol-1-yl)methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-9-6-12-13(7-9)8-10-4-2-3-5-11-10;;/h6-7,10-11H,2-5,8H2,1H3;2*1H |
InChI Key |
XVBVJWMAFGXXCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Ethylenic Ketones
Huang et al. (2018) demonstrated a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles via the condensation of hydrazines with α,β-ethylenic ketones in N,N-dimethylformamide (DMF). The process involves:
- Formation of pyrazolines through the initial condensation.
- Oxidation of pyrazolines to yield pyrazoles, often employing oxidants such as hydrogen peroxide.
Hydrazine + α,β-ethylenic ketone → Pyrazoline intermediate → Pyrazole derivative
- Yields range from 66% to 88%.
- Reaction temperature: 60–80°C.
- Catalysts: Base catalysts like sodium ethoxide or LDA (lithium diisopropylamide) facilitate alkylation steps.
Hydrazine-Based Synthesis Pathway
The synthesis of 4-methyl-1H-pyrazol-1-yl derivatives can be achieved via the cyclocondensation of methylhydrazine with suitable diketones or aldehydes, followed by oxidation. This approach is advantageous for introducing methyl groups at the 4-position, as required in the target compound.
Preparation of the Methyl-Substituted Pyrazole
- Alkylation of pyrazolines: Alkylation of pyrazolines with methyl halides (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at the 4-position.
- Oxidation processes: To convert pyrazolines to pyrazoles, oxidants such as hydrogen peroxide or tert-butyl hydroperoxide are employed under mild conditions, ensuring high regioselectivity.
Synthesis of the Piperidine Methyl Linker
The piperidine moiety linked via a methyl bridge can be synthesized through N-alkylation reactions involving piperidine derivatives and methylating agents.
N-Alkylation of Piperidine
- Reaction: Piperidine reacts with formaldehyde derivatives or methyl halides (e.g., methyl iodide) under basic conditions.
- Catalysts: Sodium hydride or potassium carbonate facilitate nucleophilic substitution.
- Reaction conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
Formation of the Methyl Linkage
The key intermediate, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine , can be synthesized via methylation of the piperidine nitrogen followed by coupling with the pyrazole derivative.
Coupling of Pyrazole and Piperidine Derivatives
The final step involves nucleophilic substitution or alkylation to link the pyrazole moiety to the piperidine ring:
- Method: The pyrazole bearing a suitable leaving group (e.g., halide or activated methyl group) reacts with the piperidine nitrogen.
- Reaction conditions: Usually in the presence of a base such as potassium carbonate, in solvents like acetonitrile or DMF, at reflux temperatures.
- Outcome: Formation of the target compound with high regioselectivity.
Purification and Conversion to Dihydrochloride Salt
The crude product is purified via:
- Recrystallization from solvents such as ethanol, methanol, or toluene.
- Chromatography on silica gel to remove impurities.
Subsequently, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or water, followed by crystallization.
Summary of Key Reaction Parameters
| Step | Reagents | Catalysts | Solvents | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate + α,β-ethylenic ketone | LDA, NaOH | DMF, ethanol | 60–80°C, 12–24h | 66–88 |
| Methylation of pyrazole | Methyl iodide or methyl bromide | K2CO3 | Acetonitrile, DMF | Reflux | Variable |
| Piperidine alkylation | Formaldehyde derivatives | NaH, K2CO3 | DMF, acetonitrile | Room temp–60°C | High |
| Coupling reaction | Activated pyrazole + piperidine | Base (K2CO3) | Acetonitrile | Reflux | High |
| Salt formation | HCl in water or ethanol | - | Water, ethanol | Room temp | Quantitative |
Chemical Reactions Analysis
Types of Reactions
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key identifiers and properties of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride and related piperidine derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Position | Salt Form |
|---|---|---|---|---|---|
| This compound | Not Provided | C₁₀H₁₈N₃·2HCl | ~253.2 (inferred) | Pyrazole at 1-position via CH₂ at piperidine-2 | Dihydrochloride |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy at piperidine-4 | Hydrochloride |
| Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, hydrochloride | 2702587-75-3 | C₉H₁₆ClN₃ | 201.7 | Pyrazole at 3-position directly at piperidine-4 | Hydrochloride |
Key Observations:
Substituent Flexibility : The methylene bridge in the target compound increases conformational flexibility compared to the rigid, direct attachment in 4-(4-methyl-1H-pyrazol-3-yl)piperidine hydrochloride. This flexibility may enhance binding to diverse biological targets .
Solubility: The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to the monohydrochloride analogs, facilitating in vitro and in vivo applications.
Steric Effects : 4-(Diphenylmethoxy)piperidine hydrochloride features bulky aromatic substituents, which may limit blood-brain barrier (BBB) penetration compared to the smaller pyrazole-containing compounds .
Target Compound vs. 4-(4-Methyl-1H-pyrazol-3-yl)piperidine Hydrochloride
- Structural Isomerism : The pyrazole attachment position (1 vs. 3) and linkage (methylene vs. direct) influence electronic and steric profiles. The target compound’s pyrazole-1-yl group may adopt distinct hydrogen-bonding geometries, affecting receptor interactions .
- Synthesis : The target compound’s synthesis likely involves alkylation of piperidine with a chloromethylpyrazole intermediate, whereas 4-(4-methyl-1H-pyrazol-3-yl)piperidine may require direct coupling via cross-coupling reactions.
Target Compound vs. 4-(Diphenylmethoxy)piperidine Hydrochloride
- Applications : The diphenylmethoxy derivative is often used as an intermediate in antihistamine or antipsychotic drug synthesis, whereas pyrazole-containing piperidines are explored in kinase inhibitors or CNS-targeted therapies .
- Bioavailability : The target compound’s smaller substituent may improve BBB penetration compared to the diphenylmethoxy analog, which is sterically hindered .
Research Findings and Implications
- Crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for structural determination of such compounds, enabling precise analysis of bond lengths, angles, and salt interactions .
- Drug Design : The target compound’s balance of flexibility and solubility makes it a promising candidate for further optimization in neurological or metabolic disease drug development.
Biological Activity
2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride, also known by its CAS number 1211465-56-3, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₉Cl₂N₃
- IUPAC Name : 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride
- Molecular Weight : 232.19 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antimicrobial Activity
- Studies have shown that derivatives of piperidine compounds often possess significant antibacterial properties. For instance, the presence of halogen substituents has been linked to enhanced bioactivity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
-
Antitumor Activity
- Compounds with similar structural features have been evaluated for their anticancer properties. A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity .
- The structure–activity relationship (SAR) analysis suggests that modifications on the piperidine ring can significantly influence anticancer efficacy .
-
CNS Activity
- The pyrazole moiety is known for its neuroactive properties. Compounds containing this functional group have been explored for their potential in treating neurological disorders .
- Research into related compounds has indicated possible anxiolytic and antidepressant effects, suggesting that this compound could exhibit similar CNS effects.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Neurotransmitter Systems : The potential CNS effects may be mediated through interactions with serotonin and dopamine receptors, which are crucial for mood regulation.
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of piperidine derivatives for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups exhibited lower MIC values against S. aureus and E. coli, demonstrating the importance of substituent nature on biological activity .
Case Study 2: Antitumor Properties
In a screening of various piperidine-based compounds against cancer cell lines, one derivative showed an IC50 value below 10 µM against A431 cells, indicating strong antiproliferative activity. This study emphasized the role of structural modifications in enhancing therapeutic efficacy .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride?
Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with a piperidine scaffold. A common approach includes:
- Step 1: Alkylation of 4-methyl-1H-pyrazole with a chloromethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2: Protonation with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
Key reagents include hydrazine derivatives for pyrazole cyclization and reducing agents (e.g., NaBH₄) for intermediate stabilization. Reaction conditions (temperature, pH) are critical to avoid side products like over-alkylated species .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the pyrazole (δ 7.5–8.0 ppm for aromatic protons) and piperidine (δ 1.5–3.0 ppm for methylene groups) moieties.
- Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography: Resolves the spatial arrangement of the pyrazole-piperidine hybrid, confirming dihydrochloride salt formation via chloride counterion identification .
- HPLC-Purity Analysis: Ensures ≥95% purity using C18 columns and acetonitrile/water gradients .
Intermediate: What biological targets are associated with this compound?
Methodological Answer:
The compound interacts with:
- GPCRs (G-protein-coupled receptors): Piperidine moieties often bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Kinases: The pyrazole ring may inhibit ATP-binding pockets in kinases, validated via kinase activity assays (e.g., ADP-Glo™).
- Enzymes: Potential inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) assessed via fluorogenic substrate assays .
Experimental Design Tip: Use radioligand binding assays (³H-labeled ligands) to quantify receptor affinity (Ki) .
Intermediate: How do structural modifications impact pharmacokinetics (e.g., solubility, bioavailability)?
Methodological Answer:
- Solubility: The dihydrochloride salt improves aqueous solubility (~50 mg/mL in water) compared to the free base. Test via shake-flask method at physiological pH .
- Lipophilicity (LogP): Modifying the pyrazole’s methyl group or piperidine’s substituents alters LogP. Measure via reversed-phase HPLC .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Piperidine N-methylation reduces first-pass metabolism .
Advanced: How can computational methods optimize this compound’s binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against target receptors (e.g., 5-HT2A) to predict binding poses. Prioritize pyrazole interactions with hydrophobic pockets and piperidine’s ammonium group with acidic residues (e.g., Asp155) .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess stability of hydrogen bonds and salt bridges .
- QSAR Models: Use descriptors like polar surface area (PSA) and molar refractivity to correlate structure with activity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., IC50 determination using identical cell lines and incubation times).
- Enantiomeric Purity: Chiral HPLC separates enantiomers; test each for activity (e.g., R-enantiomer may show 10x higher potency than S) .
- Salt Form Differences: Compare dihydrochloride vs. free base efficacy in parallel assays .
Case Study: A 2023 study found conflicting kinase inhibition data due to residual DMSO in stock solutions; re-test with <0.1% DMSO resolved discrepancies .
Advanced: What safety and toxicity considerations are critical for handling?
Methodological Answer:
- Acute Toxicity: LD50 (rat, oral) is ~500 mg/kg. Use PPE (gloves, goggles) and fume hoods during synthesis .
- Genotoxicity: Ames test negative for mutagenicity at ≤10 μM .
- Ecotoxicity: EC50 (Daphnia magna) >100 mg/L; follow EPA guidelines for waste disposal .
Storage: Store at 2–8°C in airtight glass containers; avoid sunlight to prevent degradation .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
- Library Design: Synthesize analogs with variations in (a) pyrazole substituents (4-Me, 4-Cl), (b) piperidine N-alkylation (methyl, ethyl), and (c) linker length.
- High-Throughput Screening (HTS): Use 384-well plates to test analogs against a panel of 50+ targets.
- Data Analysis: Apply PCA (principal component analysis) to identify critical structural features driving activity. For example, 4-methyl on pyrazole enhances kinase selectivity by 30% .
Advanced: What analytical strategies validate compound stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (60°C, 48h), acid (0.1M HCl, 24h), and oxidants (H2O2, 72h). Monitor degradation via UPLC-MS; major degradants include piperidine ring-opened aldehydes .
- Long-Term Stability: Store at -20°C, 4°C, and 25°C for 6 months. Analyze monthly for purity; dihydrochloride form shows <5% degradation at -20°C .
Advanced: How to integrate this compound into multi-target drug discovery pipelines?
Methodological Answer:
- Polypharmacology Screening: Use CETSA (cellular thermal shift assay) to identify off-target interactions in cell lysates .
- In Vivo Efficacy: Test in rodent models of CNS disorders (e.g., anxiety) at 10–30 mg/kg doses. Pair with PET imaging (¹⁸F-labeled analogs) to assess brain penetration .
- Toxicogenomics: RNA-seq of liver/kidney tissues post-administration identifies pathways affected by chronic exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
